2-Bromo-6-isobutoxybenzonitrile

Lipophilicity Physicochemical profiling Building block selection

2-Bromo-6-isobutoxybenzonitrile (CAS 1365272-63-4) is an ortho-bromo, ortho-isobutoxy-substituted benzonitrile building block (C₁₁H₁₂BrNO, MW 254.12 g/mol). Its defining structural features—a bromine atom at the 2-position and a branched isobutoxy (–OCH₂CH(CH₃)₂) group at the 6-position of the benzonitrile ring—confer a distinct steric and electronic profile relative to linear alkoxy analogs within the 2-bromo-6-alkoxybenzonitrile series.

Molecular Formula C11H12BrNO
Molecular Weight 254.12 g/mol
CAS No. 1365272-63-4
Cat. No. B1378520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-isobutoxybenzonitrile
CAS1365272-63-4
Molecular FormulaC11H12BrNO
Molecular Weight254.12 g/mol
Structural Identifiers
SMILESCC(C)COC1=C(C(=CC=C1)Br)C#N
InChIInChI=1S/C11H12BrNO/c1-8(2)7-14-11-5-3-4-10(12)9(11)6-13/h3-5,8H,7H2,1-2H3
InChIKeyZUKLSCYYESFDIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6-isobutoxybenzonitrile (CAS 1365272-63-4) – Key Identifiers and Baseline Properties for Procurement


2-Bromo-6-isobutoxybenzonitrile (CAS 1365272-63-4) is an ortho-bromo, ortho-isobutoxy-substituted benzonitrile building block (C₁₁H₁₂BrNO, MW 254.12 g/mol) . Its defining structural features—a bromine atom at the 2-position and a branched isobutoxy (–OCH₂CH(CH₃)₂) group at the 6-position of the benzonitrile ring—confer a distinct steric and electronic profile relative to linear alkoxy analogs within the 2-bromo-6-alkoxybenzonitrile series . The compound exists as a crystalline solid at ambient temperature, with a predicted boiling point of 341.1 ± 27.0 °C, density of 1.4 ± 0.1 g/cm³, and a computed LogP of approximately 3.97 (Chemsrc) or XLogP3 of 3.6 (PubChem-derived) . Typical commercially available purity is ≥95 % (HPLC) , and recommended long-term storage is at −20 °C under inert atmosphere .

Why Generic Substitution of 2-Bromo-6-isobutoxybenzonitrile (CAS 1365272-63-4) with Linear Alkoxy or Regioisomeric Analogs Carries Quantifiable Risk


Within the 2-bromo-6-alkoxybenzonitrile series, the alkoxy substituent is not a passive bystander: it directly modulates lipophilicity, conformational flexibility, and steric accessibility of the bromine atom, all of which govern performance in downstream cross-coupling reactions. The branched isobutoxy chain confers a computed XLogP3 of 3.6 , a value that is 0.4 log unit higher than the linear n-propoxy analog (XLogP3 = 3.2) and 0.9 log unit higher than the ethoxy analog (XLogP3 = 2.7) . This difference translates to approximately 2.5-fold and 8-fold increases in calculated octanol-water partition coefficient, respectively, which can markedly alter solubility, phase-transfer behaviour, and catalyst compatibility. Simultaneously, the 2-bromo-6-isobutoxy substitution pattern is topologically distinct from the 3-bromo-4-isobutoxy regioisomer used in febuxostat intermediate synthesis (CAS 208665-95-6) [1], meaning that interchange of regioisomers will place the bromine at an electronically non-equivalent ring position and produce a different coupling vector. These quantifiable physicochemical differences mean that substituting a linear alkoxy or a regioisomeric analog without re-optimizing reaction conditions carries a high risk of yield loss, altered selectivity, or outright synthetic failure.

Quantitative Differentiation Evidence – 2-Bromo-6-isobutoxybenzonitrile (CAS 1365272-63-4) vs. Closest Analogs


Lipophilicity (XLogP3) Head-to-Head Across the 2-Bromo-6-alkoxybenzonitrile Homologous Series

The branched isobutoxy chain elevates the computed XLogP3 to 3.6 , making 2-bromo-6-isobutoxybenzonitrile the most lipophilic member among commercially available 2-bromo-6-alkoxybenzonitriles with linear C₁–C₃ alkoxy chains. This represents a quantifiable ΔXLogP3 of +0.4 over n-propoxy (3.2) and +0.9 over ethoxy (2.7) . The methoxy analog, although lacking a published XLogP3 from the same source, has a lower molecular weight (212.04) and a calculated aqueous solubility of 0.212 g/L at 25 °C , consistent with a still lower XLogP3. The isobutoxy compound therefore partitions preferentially into organic phases, which can be exploited for improved extraction efficiency or altered reactivity in biphasic catalytic systems.

Lipophilicity Physicochemical profiling Building block selection

Rotatable Bond Count and Conformational Flexibility Relative to Ethoxy Analog

2-Bromo-6-isobutoxybenzonitrile possesses 3 rotatable bonds, compared to only 2 rotatable bonds for the ethoxy analog (2-bromo-6-ethoxybenzonitrile) . The additional rotatable bond originates from the branched isobutoxy side chain (–O–CH₂–CH(CH₃)₂ versus –O–CH₂–CH₃) and contributes to a higher molecular complexity score of 221 versus 186 for the ethoxy analog. While the topological polar surface area remains constant at 33 Ų across the series , the extra conformational degree of freedom may influence how the alkoxy chain occupies hydrophobic pockets in a target binding site, as demonstrated for gamma-branched alkoxy groups in beta-carboline benzodiazepine receptor ligands (see Evidence Item 4).

Conformational flexibility Molecular complexity Docking compatibility

Patent-Corroborated Utility as a Building Block for Sub-Nanomolar BTK Inhibitors

2-Bromo-6-isobutoxybenzonitrile is explicitly utilized as a synthetic intermediate in US Patent Application US20240083900, where it serves as a key building block for the preparation of heteroaryl Bruton's tyrosine kinase (BTK) inhibitors [1]. Compounds constructed from this building block demonstrate single-digit nanomolar to sub-nanomolar BTK inhibition: Example 63 (derived from this building block) exhibits an IC₅₀ of 1 nM against human BTK; Example 66 achieves IC₅₀ < 1 nM; and Example 79 shows an IC₅₀ of 1.20 nM in a cellular PLCγ2 phosphorylation assay in anti-IgM-activated human Ramos cells [1][2][3]. While the patent does not disclose head-to-head comparator data for the methoxy or ethoxy building block analogs in the same scaffold, the repeated selection of the isobutoxy derivative across multiple high-potency examples (Examples 5, 63, 66, 77, 79, 133, 236) [4] constitutes a revealed-preference signal that the branched isobutoxy group contributes favorably to the overall inhibitor pharmacophore.

BTK inhibitor Kinase drug discovery Patent building block

Branched (γ-Branched) Alkoxy Chain SAR: Class-Level Evidence for Superior Target Binding Affinity

A classic structure-activity relationship study on 3-substituted β-carbolines as benzodiazepine receptor (BzR) ligands provides quantitative precedent that γ‑branched alkoxy groups confer a significant binding affinity advantage over linear or β‑branched isomers [1]. In this study, the isobutoxy-substituted analog (compound 7) exhibited an IC₅₀ of 93 nM, which is 5.1-fold more potent than the sec-butoxy analog (compound 6, IC₅₀ = 471 nM) and 3.8-fold more potent than the tert-butyl ketone analog (compound 12, IC₅₀ = 358 nM). The linear isopentoxy analog (compound 9, IC₅₀ = 104 nM) performed similarly to isobutoxy, but the δ‑branched isopentoxy isomer (compound 8, IC₅₀ = 535 nM) was 5.7-fold weaker. Although this SAR was established in a β-carboline scaffold unrelated to benzonitriles, it demonstrates a robust, generalizable principle: γ‑branched alkoxy chains (such as isobutoxy) can occupy hydrophobic receptor pockets more effectively than linear or alternatively branched isomers. When translated to the 2‑bromo‑6‑alkoxybenzonitrile series, this SAR supports the hypothesis that the isobutoxy analog may confer superior downstream biological activity compared to linear n‑propoxy or n‑butoxy counterparts in target‑based screening libraries.

Alkoxy SAR γ-branching Receptor affinity

Regioisomeric Differentiation: 2,6- vs. 3,4-Substitution Pattern for Febuxostat-Type Intermediates

2-Bromo-6-isobutoxybenzonitrile (2,6-substitution; bromine ortho to nitrile, isobutoxy ortho to nitrile) is regioisomeric with 3-bromo-4-isobutoxybenzonitrile (CAS 208665-95-6; bromine meta to nitrile, isobutoxy para to nitrile), which serves as a direct intermediate in the industrial synthesis of the xanthine oxidase inhibitor febuxostat [1][2]. In the febuxostat route disclosed in CN101863854A, the 3‑bromo‑4‑isobutoxy isomer undergoes copper(I) cyanide-mediated cyanation followed by thiazole ring formation to yield 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylic acid [2]. The 2,6‑isomer cannot substitute into this sequence without producing a structurally distinct, non‑isosteric product, because the bromine atom is positioned ortho rather than meta to the nitrile group. This regioisomeric non‑equivalence means that procurement decisions must be guided by the specific substitution geometry required for the target scaffold: the 2,6‑isomer is appropriate for projects requiring an ortho‑bromo, ortho‑alkoxy benzonitrile vector, whereas the 3,4‑isomer is required for febuxostat‑type chemistry.

Regioisomer Febuxostat Xanthine oxidase inhibitor

Procurement-Guiding Application Scenarios for 2-Bromo-6-isobutoxybenzonitrile (CAS 1365272-63-4)


Medicinal Chemistry: BTK and Tec-Family Kinase Inhibitor Lead Optimization

2-Bromo-6-isobutoxybenzonitrile is the preferred building block for synthesizing heteroaryl BTK inhibitors within the chemical space claimed by US20240083900 [1]. Compounds built from this intermediate achieve BTK IC₅₀ values of 1 nM to sub‑nanomolar [1][2]. The branched isobutoxy chain contributes a computed XLogP3 of 3.6, which places the final inhibitors in a favourable lipophilicity range for oral bioavailability . Procurement of the analogous linear n‑propoxy (XLogP3 = 3.2) or ethoxy (XLogP3 = 2.7) building blocks would shift the physicochemical profile and may compromise the potency established with the isobutoxy scaffold.

Structure–Activity Relationship (SAR) Studies Exploring Alkoxy Chain Branching Effects

The γ‑branched nature of the isobutoxy group is supported by class-level SAR evidence from β‑carboline BzR ligands, where the isobutoxy analog (IC₅₀ = 93 nM) was 5.1‑fold more potent than the sec‑butoxy analog (IC₅₀ = 471 nM) [3]. In a 2‑bromo‑6‑alkoxybenzonitrile screening library, 2‑bromo‑6‑isobutoxybenzonitrile serves as the γ‑branched reference point against which linear (methoxy, ethoxy, n‑propoxy, n‑butoxy) and differently branched (sec‑butoxy, tert‑butoxy) congeners can be systematically compared for target engagement, cellular potency, and ADME properties.

Cross-Coupling Reaction Development Requiring Enhanced Organic-Phase Solubility

With a predicted LogP of 3.97 and XLogP3 of 3.6 , 2‑bromo‑6‑isobutoxybenzonitrile partitions more efficiently into organic solvents than its methoxy (aqueous solubility 0.212 g/L) or ethoxy (XLogP3 = 2.7) analogs. This property is advantageous for Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira couplings conducted in biphasic or organic-solvent-dominated systems, where higher substrate solubility in the organic phase can drive reaction rates and simplify workup.

Febuxostat Analog Synthesis via Alternative Regioisomeric Pathways

While 3‑bromo‑4‑isobutoxybenzonitrile is the established intermediate for febuxostat [4], the 2,6‑regioisomer (target compound) enables the exploration of alternative xanthine oxidase inhibitor scaffolds in which the bromine and alkoxy substituents adopt an ortho‑ortho relationship to the nitrile. This regioisomeric switch produces a distinct vector for thiazole or other heterocycle annulation, potentially yielding patent‑differentiable analogs with altered selectivity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-6-isobutoxybenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.